

Part 1: The Jasmonic Acid Core: Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Jasmonic acid*

Cat. No.: B030624

[Get Quote](#)

Chemical Identity and Physicochemical Properties

Jasmonic acid (JA) is a cyclopentanone-based oxylipin with the chemical formula C₁₂H₁₈O₃.
[4][5][6] Its structure is characterized by a five-membered ring with a pentenyl side chain and an acetic acid side chain.[5] The molecule was first isolated as its methyl ester from the essential oil of *Jasminum grandiflorum*.[4]

Table 1: Physicochemical Properties of **Jasmonic Acid**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O ₃	[5][6]
Molar Mass	210.27 g/mol	[5]
Appearance	Colorless to pale yellow oil	[7]
IUPAC Name	2-[(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetic acid	[5][6]
CAS Number	6894-38-8	[6]

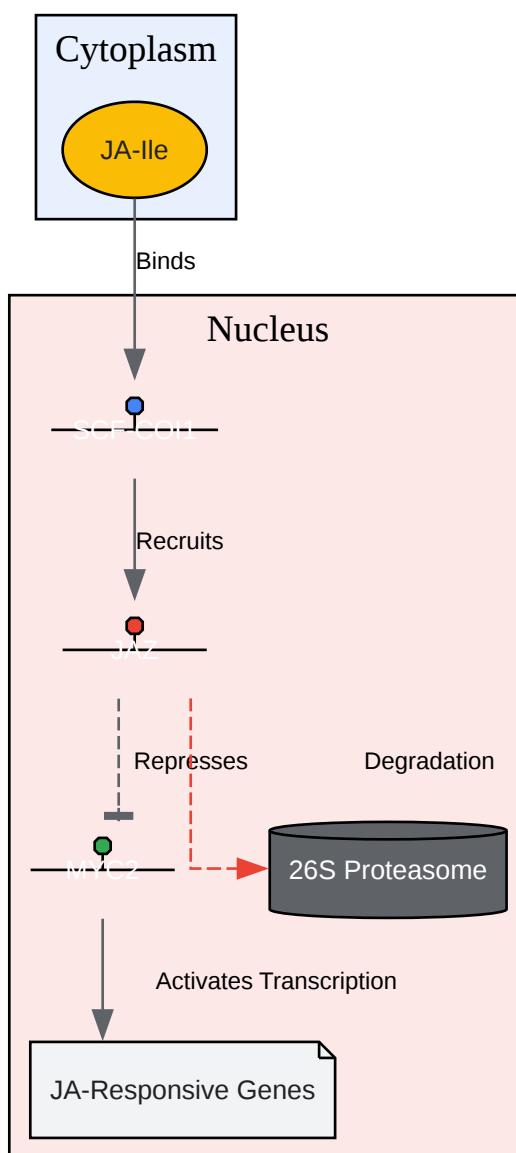
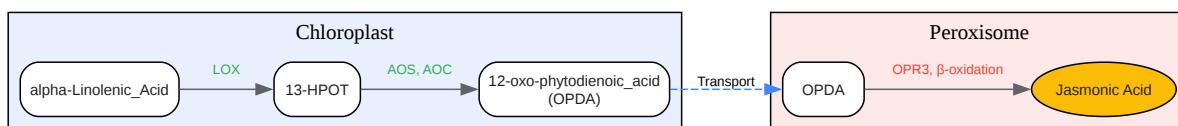
Stereoisomerism and its Biological Implications

Jasmonic acid has two chiral centers on its cyclopentanone ring, leading to four possible stereoisomers. The naturally occurring and most biologically active form is (+)-7-iso-**jasmonic acid**. However, in the absence of enzymatic activity, it can isomerize to the more stable but less active (-)-**jasmonic acid**.^[3] The stereochemistry of jasmonates is a critical determinant of their biological activity, as the receptor proteins in the signaling pathway exhibit a high degree of stereospecificity.

Part 2: The Biosynthetic Engine: From Linolenic Acid to Jasmonic Acid

The Octadecanoid Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of **jasmonic acid**, known as the octadecanoid pathway, is a well-characterized enzymatic cascade that initiates in the chloroplasts and concludes in the peroxisomes.^{[1][2][3]}



- Initiation in the Chloroplast: The pathway begins with the release of α -linolenic acid (α -LeA) from chloroplast membranes.^[1]
- Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α -LeA, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).^[8]
- Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) work in sequence to convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA).^[8]
- Transport to Peroxisome: OPDA is then transported from the chloroplast to the peroxisome.
- Reduction and β -Oxidation: Inside the peroxisome, OPDA is reduced by OPDA reductase (OPR) and subsequently undergoes a series of β -oxidation steps to yield **jasmonic acid**.^[3]

Subcellular Localization and Regulation of Biosynthesis

The spatial separation of the initial and final steps of JA biosynthesis between the chloroplast and peroxisome highlights the intricate regulation of this pathway. The genes encoding the biosynthetic enzymes are induced by various developmental cues and environmental stresses,

such as wounding and pathogen attack, leading to a rapid accumulation of jasmonates at the site of stimulus.[2]

Graphviz Diagram: The Jasmonic Acid Biosynthetic Pathway

[Click to download full resolution via product page](#)

Caption: The core jasmonate signaling pathway involves the degradation of JAZ repressors.

Crosstalk with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation but is intricately interconnected with other phytohormone signaling networks, including those of salicylic acid (SA), ethylene (ET), and auxin. This crosstalk allows plants to fine-tune their responses to complex environmental stimuli. For example, the interaction between JA and SA is often antagonistic, enabling the plant to prioritize defense against either biotrophic or necrotrophic pathogens. [9]

Part 5: Practical Methodologies: Extraction, Purification, and Analysis of Jasmonates

Accurate quantification of jasmonates in plant tissues is crucial for understanding their physiological roles. This requires robust and sensitive methods for their extraction, purification, and analysis.

Protocol: Extraction and Purification of Jasmonates from Plant Tissues

This protocol provides a general framework for the extraction and purification of jasmonates from plant tissues, which can be adapted based on the specific tissue type and analytical method. [10][11]

1. Sample Preparation:

- Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill homogenizer.

2. Extraction:

- Extract the powdered tissue with a suitable organic solvent, such as methanol or a mixture of methanol and ethyl acetate. [10][11] * Include an internal standard (e.g., deuterated JA) for accurate quantification.
- Agitate the mixture at 4°C for a defined period.
- Centrifuge to pellet the solid debris and collect the supernatant.

3. Purification:

- Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds. [\[10\]](#)[\[11\]](#) * Wash the cartridge with a low-concentration organic solvent to remove polar impurities.
- Elute the jasmonates with a higher concentration of organic solvent.

4. Concentration and Reconstitution:

- Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a small volume of a solvent compatible with the analytical instrument.

Analytical Techniques for Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For jasmonate analysis, a derivatization step (e.g., methylation with diazomethane) is often required to increase their volatility. [\[11\]](#)

LC-MS/MS has become the method of choice for jasmonate analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds without derivatization. This technique allows for the simultaneous quantification of multiple jasmonate derivatives in a single run.

Table: Comparison of Analytical Methods for Jasmonate Quantification

Feature	Gas Chromatography-Mass Spectrometry (GC-MS)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity	High	Very High
Selectivity	High	Very High
Derivatization	Usually Required	Not Required
Throughput	Moderate	High
Compound Coverage	Volatile and semi-volatile derivatives	Broad range of derivatives

Part 6: Pharmacological Potential and Future Perspectives

The structural similarity of jasmonates to prostaglandins, a class of signaling molecules in mammals, has spurred interest in their therapeutic potential. [\[12\]](#)[\[13\]](#)

Anti-inflammatory and Anti-cancer Activities

Several studies have demonstrated the anti-inflammatory and anti-cancer properties of **jasmonic acid** and its derivatives. [\[12\]](#)[\[13\]](#)[\[14\]](#)Methyl jasmonate, in particular, has been shown to induce apoptosis in various cancer cell lines without affecting normal cells. [\[15\]](#)[\[16\]](#)The proposed mechanisms of action include the disruption of mitochondrial function and the modulation of key signaling pathways involved in cell proliferation and survival. [\[16\]](#)

Applications in Agriculture

The ability of jasmonates to enhance plant defense responses has significant implications for agriculture. Exogenous application of jasmonates can induce resistance to pests and pathogens, potentially reducing the need for chemical pesticides. Furthermore, a deeper understanding of the role of jasmonates in developmental processes, such as tuber formation, could lead to novel strategies for improving crop yields.

Future Directions in Jasmonate Research

The field of jasmonate research continues to evolve rapidly. Future research will likely focus on:

- Elucidating the molecular mechanisms underlying the diverse biological activities of different jasmonate derivatives.
- Exploring the therapeutic potential of jasmonates in greater detail, including preclinical and clinical studies.
- Developing novel strategies for the targeted manipulation of jasmonate biosynthesis and signaling in crops to enhance their resilience and productivity.

References

- Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs
- (\pm)-Jasmonic-L-isoleucine - TargetMol
- Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - Oxford Academic
- **Jasmonic Acid** Signaling P
- The Jasmonate Signal P
- **Jasmonic acid** - Wikipedia
- (\pm)-**Jasmonic Acid**-Isoleucine ((\pm)-JA-Ile) | Cayman Chemical
- Simplified JA (**jasmonic acid**) biosynthetic and metabolic pathways and...
- Oxylipin Signal **Jasmonic Acid** Is Activated by an Enzyme That Conjugates It to Isoleucine in *Arabidopsis*[W] | The Plant Cell | Oxford Academic
- **Jasmonic acid** - Grokipedia
- **Jasmonic Acid** Signaling Pathway in Response to Abiotic Stresses in Plants - MDPI
- Jasmonates: biosynthesis, perception and signal transduction - Aston Public
- A Validated Protocol for the Extraction of Jasmonates from Plant Tissue for Quantit
- (-)
- (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem - NIH
- Chemical Structures of **Jasmonic Acid**, Methyl Jasmonate, Methyl...
- **Jasmonic Acid** Signaling and Molecular Crosstalk with Other Phytohormones - MDPI
- Showing Compound **Jasmonic acid** (FDB015493) - FooDB
- Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PubMed Central
- The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in N
- **Jasmonic acid** (JA), natural derivatives methyl jasmonate (MeJA),...
- **Jasmonic Acid** | C12H18O3 | CID 5281166 - PubChem

- Study on the extraction, purification and quantification of **Jasmonic acid**, abscisic acid and indole-3-acetic acid in plants - ResearchG
- Methyl Jasmonate - Molecule of the Month - September 2001 - HTML version
- Therapeutic Potential of **Jasmonic Acid** and Its Deriv
- A Technical Guide to the Natural Sources and Tissue-Specific Distribution of Jasmon
- Methyl jasmon
- Therapeutic Potential of **Jasmonic Acid** and Its Deriv
- Chemical structure of methyl jasmonate (cyclopentaneaceticacid,...
- Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - Frontiers
- Study on the extraction, purification and quantification of **jasmonic acid**, abscisic acid and indole-3-acetic acid in plants - PubMed
- (PDF)
- Convergence and divergence of cucurbitacin biosynthesis and regul
- cis z jasmone - eurekamoments in organic chemistry
- Biosynthesis of methyl jasmonate and putative route to cis-jasmone - ResearchG
- Jasmone - Wikipedia
- Jasmon
- Showing metabocard for Cucurbic acid (HMDB0029388)
- Buy Tuberonic acid | 124649-26-9 - Smolecule
- Structures of **jasmonic acid**, tuberonic acid, tuberonic acid glucoside and theobroxide.
- Tuberonic Acid Glucoside - Benchchem
- Cucurbic acid | C12H20O3 | CID 6123064 - PubChem - NIH
- Tuberonic acid glucoside | C18H28O9 | CID 5281204 - PubChem - NIH
- cis-Jasmone (CAS N° 488-10-8) - ScenTree
- (+)-Cucurbic acid | C12H20O3 | CID 5281159 - PubChem - NIH
- cis-Jasmone | N

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. academic.oup.com [academic.oup.com]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Showing Compound Jasmonic acid (FDB015493) - FooDB [foodb.ca]
- 6. Jasmonic Acid | C12H18O3 | CID 5281166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Jasmone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methyl jasmonate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: The Jasmonic Acid Core: Structure and Stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030624#chemical-structures-and-natural-derivatives-of-jasmonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com